3-(2,3-Dimethylphenyl)propiophenone

Übersicht

Beschreibung

3-(2,3-Dimethylphenyl)propiophenone: is an organic compound with the molecular formula C17H18O . It is a derivative of propiophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylbenzene (o-xylene) and propiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{C6H4(CH3)2} + \text{C6H5COCH3} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)2COC6H5} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-(2,3-Dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Formation of 3-(2,3-dimethylphenyl)benzoic acid.

Reduction: Formation of 3-(2,3-dimethylphenyl)propan-1-ol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(2,3-Dimethylphenyl)propiophenone serves as an intermediate in organic synthesis , facilitating the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for specific reactions that can lead to more complex compounds.

Biology

Research indicates potential biological activities , including antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its application as an antimicrobial agent.

Medicine

The compound is being investigated for its potential use in drug development , particularly as a precursor for synthesizing new therapeutic agents. Its unique structural features may enhance its efficacy in targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in the manufacture of specialty chemicals and materials, leveraging its chemical reactivity for producing various derivatives.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity , effectively scavenging free radicals and reducing oxidative stress in biological systems.

Cytotoxic Effects

In vitro studies have demonstrated selective cytotoxic effects against cancer cells while sparing normal cells. The mechanism involves inducing apoptosis through caspase pathway activation.

Case Studies

- Antimicrobial Efficacy : A study showed significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Activity : Research demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival.

Wirkmechanismus

The mechanism of action of 3-(2,3-Dimethylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Propiophenone: The parent compound without the methyl substitutions.

2,3-Dimethylpropiophenone: A similar compound with methyl groups at different positions.

3-(4-Methylphenyl)propiophenone: A compound with a single methyl group at the 4 position.

Uniqueness: 3-(2,3-Dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups, which can influence its reactivity and properties. The presence of two methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic characteristics, making it distinct from other derivatives.

Biologische Aktivität

3-(2,3-Dimethylphenyl)propiophenone, a derivative of propiophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a propiophenone core with a dimethyl-substituted phenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

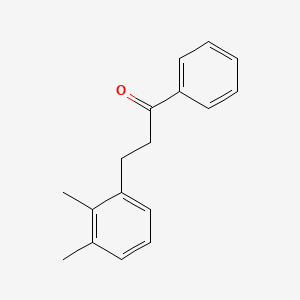

The chemical structure of this compound can be represented as follows:

This structure includes a phenyl ring with two methyl groups at the 2 and 3 positions and a propiophenone moiety.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies utilizing the ABTS radical decolorization assay have shown that related phenolic compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Phytotoxic Activity

In addition to its potential therapeutic applications, this compound has shown phytotoxic effects. It was observed that this compound inhibits seed germination and root elongation in various plant species when applied at certain concentrations. This suggests a possible application in agricultural settings as a natural herbicide .

Study on Anticancer Activity

A significant study focused on the anticancer properties of this compound involved its testing against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound could serve as a lead for developing new anticancer drugs .

Evaluation of Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using various assays including DPPH and ABTS methods. Results showed that this compound demonstrated strong radical scavenging abilities, which were attributed to its phenolic structure .

Research Findings Summary

| Activity | Method | Findings |

|---|---|---|

| Antioxidant | ABTS assay | Significant radical scavenging activity |

| Cytotoxicity | MTT assay | Selective cytotoxicity in cancer cells |

| Phytotoxicity | Germination assays | Inhibition of seed germination and growth |

Eigenschaften

IUPAC Name |

3-(2,3-dimethylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWKIXDRXCBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644610 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-94-0 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.